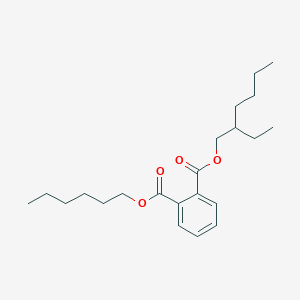

Hexyl 2-ethylhexyl phthalate

描述

Hexyl 2-ethylhexyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is widely used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly valued for its ability to impart these properties to polyvinyl chloride (PVC) products, making it a crucial component in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Hexyl 2-ethylhexyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and hexanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process involves two main steps:

- Formation of mono(2-ethylhexyl) phthalate.

- Esterification of the monoester with hexanol to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and the alcohols are mixed and heated under controlled conditions. The reaction is catalyzed by an acid, and the resulting product is purified through distillation to remove any unreacted starting materials and by-products.

化学反应分析

Hydrolysis and Degradation

DEHP undergoes hydrolysis under alkaline or acidic conditions:

DEHP + H₂O → Mono(2-ethylhexyl) phthalate (MEHP) + 2-Ethylhexanol

-

Rate : Slow in neutral water (t₁/₂ >1,000 days) but accelerates in alkaline solutions .

-

Biological Hydrolysis : Catalyzed by esterases in mammals, forming MEHP as a primary metabolite .

| Medium | Products | Half-Life | Reference |

|---|---|---|---|

| Neutral H₂O | MEHP, 2-Ethylhexanol | >1,000 days | |

| Alkaline H₂O | MEHP, salts | Hours to days |

Oxidation Reactions

DEHP reacts with strong oxidizing agents:

DEHP + Oxidizers (e.g., HNO₃, KMnO₄) → CO₂, H₂O, and phthalic acid derivatives

| Oxidizer | Observed Products | Conditions | Reference |

|---|---|---|---|

| Nitric acid (HNO₃) | CO₂, phthalic acid | Room temperature | |

| Permanganate (KMnO₄) | Dicarboxylic acids | Heated |

Thermal Decomposition

At high temperatures (>200°C), DEHP degrades into:

DEHP → 2-Ethylhexanol + Phthalic anhydride + Alkenes

| Temperature (°C) | Major Byproducts | Reference |

|---|---|---|

| 200–400 | Phthalic anhydride, CO | |

| >400 | Benzene, ethylene derivatives |

Reactivity with Acids and Bases

DEHP reacts violently with:

-

Strong acids (e.g., HCl, H₂SO₄): Releases 2-ethylhexanol and generates heat .

-

Strong bases (e.g., NaOH): Saponification produces phthalate salts .

| Reactant | Reaction Type | Products | Hazard | Reference |

|---|---|---|---|---|

| HCl | Acidolysis | 2-Ethylhexanol, phthalate | Exothermic | |

| NaOH | Saponification | Sodium phthalate | Heat release |

Incompatibility with Metals

DEHP generates flammable hydrogen gas when exposed to:

DEHP + Alkali metals (e.g., Na, K) → Metal phthalate + H₂↑

| Metal | Reaction Speed | Products | Reference |

|---|---|---|---|

| Sodium | Rapid | Sodium phthalate, H₂ | |

| Lithium | Moderate | Lithium phthalate, H₂ |

Environmental Degradation

| Pathway | Degradation Products | Half-Life | Reference |

|---|---|---|---|

| Aerobic microbial | CO₂, H₂O | 14–28 days | |

| Anaerobic | Persistent metabolites | >1 year |

Metabolic Pathways in Humans

DEHP is metabolized sequentially in the liver:

| Enzyme Involved | Metabolite | Toxicity Profile | Reference |

|---|---|---|---|

| Carboxylesterase | MEHP | Endocrine disruption | |

| CYP2C9 | 5-OH-MEHP, 5-oxo-MEHP | Hepatotoxicity |

科学研究应用

Medical Applications

a. Medical Devices

DEHP is extensively used in medical devices, particularly those made from PVC. These include:

- Intravenous (IV) bags : DEHP helps maintain the flexibility required for these bags.

- Tubing : Used in various medical applications to transport fluids.

- Dialysis equipment : Facilitates the safe transport of blood and other fluids during procedures.

A study indicated that DEHP exposure during medical procedures could significantly increase blood levels of the compound, raising concerns about potential health risks associated with prolonged exposure .

b. Case Study: Extracorporeal Membrane Oxygenation (ECMO)

Research has shown that patients undergoing ECMO procedures exhibited increased levels of DEHP due to contact with PVC components. The study highlighted that the amount of DEHP released into the bloodstream was influenced by the duration and type of PVC used .

Consumer Products

DEHP is incorporated into a variety of consumer products to improve their performance characteristics:

- Toys : Used in soft plastic toys to enhance flexibility.

- Flooring and upholstery : Provides durability and comfort.

- Food packaging : Helps maintain product integrity.

However, regulatory actions have led to restrictions on DEHP use in children's products due to potential health risks, particularly concerning endocrine disruption .

Environmental Impact

DEHP's widespread use has resulted in significant environmental contamination:

- Leaching from landfills : DEHP can leach from disposed PVC products into soil and groundwater.

- Airborne pollutants : Industrial emissions contribute to ambient air contamination.

Monitoring studies have shown elevated levels of DEHP near hazardous waste sites, indicating a need for ongoing environmental assessments .

Analytical Methods for Detection

The detection and quantification of DEHP in various matrices are crucial for assessing exposure risks. Common methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for analyzing air, water, and soil samples.

- High-Performance Liquid Chromatography (HPLC) : Employed for food samples.

Table 1 summarizes selected methods for analyzing DEHP across different sample matrices:

| Sample Matrix | Sample Preparation | Assay Procedure | Limit of Detection |

|---|---|---|---|

| Air | Collect on cellulose ester membrane filter | GC/FID | 10 μg/sample |

| Drinking Water | Extract with dichloromethane; concentrate by evaporation | GC/MS | 0.5 μg/L |

| Wastewater | Extract with dichloromethane; dry; concentrate | GC/ECD | 2.0 μg/L |

Health Risks and Regulatory Actions

Research indicates potential health risks associated with DEHP exposure, including reproductive toxicity and endocrine disruption. Regulatory bodies have implemented restrictions on its use in certain products, particularly those intended for children . The Consumer Product Safety Improvement Act (CPSIA) has been pivotal in regulating DEHP levels in toys and childcare articles.

作用机制

Hexyl 2-ethylhexyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). This interaction can lead to various physiological effects, including altered reproductive function, developmental toxicity, and potential carcinogenicity. The compound also induces oxidative stress and disrupts cellular signaling pathways, contributing to its toxicological profile.

相似化合物的比较

Hexyl 2-ethylhexyl phthalate is similar to other phthalates such as:

Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer with similar applications but differs in its specific ester groups.

Diisononyl phthalate (DINP): Another common plasticizer with a different alkyl chain length, offering slightly different physical properties.

Diisodecyl phthalate (DIDP): Used in similar applications but provides enhanced durability and resistance to high temperatures.

Uniqueness: this compound is unique in its specific combination of hexyl and 2-ethylhexyl ester groups, which impart distinct physical and chemical properties. This combination allows for a balance of flexibility and durability, making it particularly useful in applications requiring both properties.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can better utilize this compound in various fields while also addressing its potential health and environmental impacts.

生物活性

Hexyl 2-ethylhexyl phthalate, often referred to as DEHP (di(2-ethylhexyl) phthalate), is a widely used plasticizer in various consumer products. It is known for its ability to enhance the flexibility and durability of plastics. However, concerns regarding its biological activity and potential health effects have emerged due to its classification as an endocrine-disrupting chemical (EDC). This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for human health.

Overview of Toxicity

DEHP has been linked to a range of toxicological effects across multiple biological systems. The primary health concerns associated with DEHP exposure include:

- Endocrine Disruption : DEHP interferes with hormone signaling pathways, potentially leading to reproductive and developmental abnormalities.

- Metabolic Dysfunction : Studies indicate that DEHP exposure may disrupt glucose and lipid metabolism, contributing to obesity and diabetes in children .

- Neurotoxicity : Evidence suggests that DEHP can affect neural development and function, particularly in early life stages .

Endocrine Disruption

DEHP acts as an endocrine disruptor by mimicking or interfering with the action of hormones. It has been shown to alter the expression of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis, leading to hormonal imbalances .

Metabolic Effects

Research indicates that early-life exposure to DEHP can lead to significant metabolic alterations. For instance, animal studies have demonstrated that maternal exposure results in increased body weight and impaired liver metabolism in offspring, suggesting a long-term impact on metabolic health .

Case Studies and Experimental Data

-

Animal Studies :

- A study involving BALB/c mice demonstrated that DEHP exposure during pregnancy resulted in increased weight and metabolic dysfunction in offspring. The male offspring exhibited more pronounced effects at lower doses .

- Another experiment revealed that short-term oral exposure to high levels of DEHP interfered with sperm formation in rodents, although these effects were reversible .

-

Human Epidemiological Studies :

- Cross-sectional analyses have linked DEHP metabolites with increased body mass index (BMI) and waist circumference among children, indicating a potential risk factor for obesity .

- A study investigating allergic rhinitis found associations between DEHP exposure and inflammatory responses in patients, suggesting a role in respiratory health issues .

Data Tables

| Study | Exposure Type | Findings | Health Implications |

|---|---|---|---|

| Animal Study (BALB/c mice) | Maternal exposure | Increased weight and metabolic dysfunction in offspring | Risk of obesity and diabetes |

| Epidemiological Study (children) | Urinary metabolites | Positive correlation with BMI and waist circumference | Potential obesity risk factor |

| Allergic Rhinitis Study | Environmental exposure | Inflammatory responses linked to DEHP | Possible respiratory health concerns |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting Hexyl 2-ethylhexyl phthalate in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) using EPA Method 8061A is the standard protocol, with retention times (e.g., 3.98–24.404 minutes) varying based on column type and temperature gradients. Polar capillary columns like Rxi-624Sil MS (30 m) provide optimal separation from co-eluting phthalates . Calibration standards should be prepared in hexane at concentrations ≥1,000 µg/mL to ensure detection limits below 1 ppb .

Q. What are the primary toxicological effects of this compound in mammalian systems?

Studies indicate potential reproductive toxicity (classified as Category 1B under EC No 1272/2008) and oxidative stress mechanisms. Oral and dermal LD₅₀ values in rodents are 30,000 mg/kg and 25,000 mg/kg, respectively, with metabolites like mono-(2-ethylhexyl) phthalate (MEHP) implicated in endocrine disruption .

Q. What physicochemical properties influence the environmental persistence of this compound?

Key properties include a molecular weight of 390.56 g/mol, density of 0.980–0.985 g/cm³, and low water solubility. Its log Kow (octanol-water partition coefficient) suggests moderate bioaccumulation potential, but biodegradation rates in aquatic systems remain understudied .

Q. How are metabolites of this compound identified in human biomonitoring studies?

Urinary metabolites such as mono-(2-ethyl-5-carboxyphenyl) phthalate (MECPP) and mono-(2-ethyl-5-oxo-hexyl) phthalate (MEOHP) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with column-switching techniques to enhance sensitivity .

Advanced Research Questions

Q. How can GC-MS parameters be optimized to resolve co-eluting phthalates like this compound?

Adjusting temperature programs (e.g., 40°C to 320°C at 15°C/min) and using mid-polarity columns (e.g., Rxi-17Sil MS) improves separation. For complex matrices, backflushing techniques or two-dimensional GC×GC reduce interference from isomers such as benzyl 2-ethylhexyl phthalate .

Q. What strategies mitigate low precision in this compound quantification during matrix spike analyses?

Precision issues (e.g., 48% RSD) require rigorous internal standardization with deuterated analogs (e.g., d₄-DEHP). Matrix-matched calibration and pre-extraction spikes correct recovery biases, particularly in lipid-rich samples .

Q. How should in vitro studies be designed to assess endocrine-disrupting effects of this compound?

Use human cell lines (e.g., H295R adrenocortical cells) to measure steroidogenic gene expression (CYP17, CYP19) under physiologically relevant doses (1–100 µM). Include co-exposure groups with antioxidants (e.g., N-acetylcysteine) to isolate oxidative stress pathways .

Q. What are best practices for minimizing matrix interference in aquatic toxicity assays?

Solid-phase extraction (SPE) with C18 cartridges followed by silica gel cleanup removes organic contaminants. Test recovery rates using isotopically labeled surrogates and validate with certified reference materials (CRMs) .

Q. How do degradation products of this compound influence ecotoxicological risk assessments?

Aerobic biodegradation produces mono-ester metabolites (e.g., MEHP), which exhibit higher acute toxicity to Daphnia magna (EC₅₀ = 0.5 mg/L) than the parent compound. Long-term studies should integrate microbial community analysis to assess mineralization rates .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity values for this compound?

Cross-validate studies using harmonized OECD guidelines (e.g., Test No. 458 for endocrine disruption). Meta-analyses must account for interspecies variability, exposure duration, and metabolite profiling methodologies .

Q. Why do interlaboratory comparisons show variability in this compound detection limits?

Differences in GC inlet liners, detector sensitivity (e.g., quadrupole vs. TOF-MS), and sample preparation protocols (e.g., sonication time) contribute to variability. Participate in proficiency testing programs (e.g., ERA-NET) to standardize workflows .

Q. Methodological Tables

属性

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-hexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-7-9-12-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-18(6-3)13-8-5-2/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGXQJVPKYXMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988333 | |

| Record name | 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75673-16-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075673164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2-ethylhexyl hexyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。